Selenosulfuric acid
Description
Evolution of Selenium-Sulfur Compound Research
The journey into understanding selenium-sulfur compounds is intrinsically linked to the discovery of selenium itself in 1817 by Jöns Jacob Berzelius. itrcweb.orgbyjus.com Early research recognized the parallel chemistries of selenium and sulfur, with selenium compounds often seen as less stable analogues of their sulfur counterparts. For much of the 19th and early 20th centuries, the study of organoselenium chemistry, and by extension inorganic selenosulfur compounds, remained a relatively niche area.
A significant shift occurred as chemists began to appreciate that the chemistry of selenium was not merely an extension of sulfur chemistry. The distinct redox properties and acidity of selenium compounds compared to their sulfur analogues became a key focus. rsc.org This led to a more nuanced investigation of compounds like selenosulfuric acid, where the interplay between these two chalcogens dictates the molecule's structure, stability, and reactivity.
Conceptual Frameworks for Inorganic Selenosulfur Chemistry
The conceptual understanding of inorganic selenosulfur chemistry is built upon fundamental principles of inorganic chemistry, including molecular structure, bonding theories, and acid-base concepts. google.com A central theme is the comparison with the more established chemistry of sulfur compounds.
One of the key conceptual tools is the analysis of periodic trends. google.com As elements in the same group, sulfur and selenium share valence electron configurations, leading to analogous compound formation. However, differences in electronegativity, atomic size, and polarizability result in significant variations in the properties of their compounds. For instance, the acidity of oxoacids containing sulfur and selenium can be compared to understand their relative reactivity. While sulfurous acid is expected to be more acidic than selenous acid due to the higher electronegativity of sulfur, the trend can be different for the second dissociation constant (pKa2), where selenium oxoacids can be stronger acids than their sulfur counterparts. rsc.orglibretexts.orglibretexts.org
Modern computational chemistry also provides a powerful framework for understanding the structures and energies of these often unstable molecules, offering insights that are difficult to obtain through experimental means alone. rsc.org
Properties
CAS No. |
192506-85-7 |
|---|---|
Molecular Formula |
HO3SSe |
Molecular Weight |
160.04 g/mol |
InChI |
InChI=1S/HO3SSe/c1-4(2,3)5/h(H,1,2,3) |
InChI Key |
AKEFMAMXTSQZED-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)[Se] |
Origin of Product |
United States |
Properties of Selenosulfuric Acid
Due to its inherent instability, pure selenosulfuric acid (H₂SeSO₃) has not been isolated. rsc.org Consequently, its physical properties have not been experimentally determined. Its existence is primarily inferred from the properties and reactions of its more stable salts, the selenosulfates.
The selenosulfate anion, SeSO₃²⁻, is the conjugate base of this compound. The properties of its salts, such as potassium selenosulfate and sodium selenosulfate, provide indirect information about the acid.
| Property | Value/Description | Notes |
|---|---|---|
| Chemical Formula | H₂SeSO₃ | - |
| Molecular Weight | 161.04 g/mol | Calculated |
| Appearance | Not isolated | Exists in solution |
| Stability | Highly unstable | Decomposes readily, especially in acidic solutions rsc.org |
Synthesis of Selenosulfuric Acid and Its Salts
Selenosulfuric acid is typically prepared in situ through the reaction of elemental selenium with an aqueous solution of a sulfite (B76179). The resulting solution contains the selenosulfate anion.
The most common method for synthesizing selenosulfate solutions involves heating a suspension of powdered selenium in an aqueous solution of an alkali metal sulfite, such as potassium sulfite or sodium sulfite. rsc.orgguidechem.com
Reaction: Se + SO₃²⁻ → SeSO₃²⁻
The formation of sodium selenosulfate can also be achieved by reacting elemental selenium nanoparticles with sodium sulfite at a lower temperature (37°C). researchgate.netthieme-connect.de
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly of the ⁷⁷Se nucleus, is a powerful tool for probing the chemical environment of selenium in different compounds. researchgate.net The large chemical shift range of ⁷⁷Se makes it highly sensitive to changes in the electronic structure around the selenium atom. nih.govhuji.ac.il
⁷⁷Se NMR Studies of Selenosulfate and Selenotrithionate Ions
The selenosulfate ion (SeSO₃²⁻) is formed by the dissolution of elemental selenium in a sulfite (B76179) solution. alsglobal.seresearchgate.net Its structure and the nature of the selenium-sulfur bond have been investigated using ⁷⁷Se NMR spectroscopy.
The selenotrithionate ion, Se(SO₃)₂²⁻, can exist as two isomers: an S-bonded isomer, Se(SO₃)₂²⁻, and an O-bonded isomer, Se(OSO₂)₂²⁻. alsglobal.secdnsciencepub.comresearchgate.net Both isomers have been observed and characterized by ⁷⁷Se NMR. alsglobal.secdnsciencepub.com The chemical shifts are sensitive to the electronegativity of the neighboring atoms, with more electronegative groups leading to a less shielded (downfield) ⁷⁷Se signal. cdnsciencepub.com
In studies of selenotrithionate formation from selenous acid and sulfite, distinct ⁷⁷Se NMR signals were assigned to the -OSeO-, -OSeS-, and -SSeS- moieties. cdnsciencepub.com The signal for the -SSeS- species in selenotrithionate appears at a significantly higher chemical shift (around 881.2 ppm) compared to typical RSSeSR compounds, which is attributed to the high electronegativity of the attached sulfur atoms in the +6 oxidation state. cdnsciencepub.com
| Species/Moiety | ⁷⁷Se Chemical Shift (δ, ppm) | Reference |
| -SSeS- (in Selenotrithionate) | 881.2 | cdnsciencepub.com |
| -OSeS- (in Selenotrithionate) | 958.9 | cdnsciencepub.com |
| -OSeO- (in Selenotrithionate) | 1191.7 | cdnsciencepub.com |
| Selenate (B1209512) (SeO₄²⁻) | ~1048 | nih.gov |
| Selenols (RSeH) | ~-80 | acs.orgnih.gov |
| Selenolates (RSe⁻) | -240 to -270 | acs.orgnih.gov |
| Diselenides (RSeSeR) | 230 to 360 | acs.orgnih.gov |
| Selenenyl Sulfides (RSSeSR') | 250 to 340 | acs.orgnih.gov |
| Chemical shifts are relative to (CH₃)₂Se. |
Application of NMR to Organic Selenium and Tellurium Compounds
The principles of ⁷⁷Se NMR spectroscopy have been broadly applied to a wide range of organoselenium compounds, providing valuable structural information. nih.gov For instance, studies on selenols, diselenides, and selenenyl sulfides have established characteristic chemical shift ranges for these functional groups. nih.gov The ⁷⁷Se chemical shift is influenced by factors such as the oxidation state of selenium and the nature of the substituents. acs.orgnih.gov For example, the oxidation of a selenol to a diselenide results in a significant downfield shift of the ⁷⁷Se resonance. nih.gov This extensive body of work on organoselenium compounds provides a solid foundation for interpreting the spectra of inorganic selenium species like selenosulfate.
Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides insights into the molecular vibrations of a compound, which are determined by its structure and bonding.
Raman Spectroscopy of Selenosulfate and Selenotrithionate Ions
Raman spectroscopy has been instrumental in characterizing the selenosulfate and selenotrithionate ions in aqueous solutions. alsglobal.secdnsciencepub.com The technique allows for the identification of characteristic vibrational modes, such as the Se-S stretching frequency, which provides direct evidence for the connectivity of the atoms. rsc.org
For the selenosulfate ion (SeSO₃²⁻), the Raman spectra exhibit vibrational frequencies that are very similar to those of the thiosulfate (B1220275) ion (S₂O₃²⁻), with the exception of the selenium-sulfur stretching mode. cdnsciencepub.com
In the case of selenotrithionate, Raman spectroscopy has been used to distinguish between the O-bonded and S-bonded isomers. alsglobal.secdnsciencepub.com The spectra of these two isomers show clear differences, allowing for their identification and the study of their interconversion. cdnsciencepub.com For instance, the symmetric selenium-sulfur stretching frequency in selenopentathionates, which are related compounds, is observed in the range of 256–276 cm⁻¹. rsc.org
| Ion | Vibrational Mode | Raman Frequency (cm⁻¹) | Reference |
| Selenopentathionate | Symmetric Se-S stretch | 256–276 | rsc.org |
| Telluropentathionate | Symmetric Te-S stretch | 236–263 | rsc.org |
| Hydrogen Selenite (B80905) Ion | 810, 370 | cdnsciencepub.com | |
| Sulfate Ion | 980 | cdnsciencepub.com |
Raman Spectra Analysis in Relation to Crystal Structure
While direct crystal structure analysis of selenosulfuric acid is not available, the relationship between Raman spectra and crystal structure is well-established for related selenium-sulfur compounds. For example, the Raman spectra of different allotropes of selenium, such as crystalline and amorphous forms, show distinct features that correlate with their molecular structures. Similarly, for selenopentathionate salts, the symmetric selenium-sulfur stretching frequency has been identified in their Raman spectra, providing a characteristic marker for the Se-S bond within the crystal lattice. rsc.org The analysis of these related compounds demonstrates the utility of Raman spectroscopy in elucidating the structural arrangement of atoms in selenium-sulfur compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While direct mass spectrometric data for this compound (H₂SeSO₃) is scarce due to its instability, studies on its derivatives and related selenium-sulfur compounds provide valuable insights.
Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed for the identification of selenopolythionates in aqueous solutions. nih.gov In a study of aged selenosulfate solutions, ESI-Fourier transform-ion cyclotron resonance-mass spectrometry (ESI-FT-ICR-MS) allowed for the unequivocal determination of the molecular formulas of selenotrithionate (NaSeS₂O₆⁻), diselenotetrathionate (NaSe₂S₂O₆⁻), and triselenopentathionate (NaSe₃S₂O₆⁻) as their sodium adducts. nih.gov The high mass accuracy and isotopic pattern analysis were crucial for confirming the identity of these ions. nih.gov
Furthermore, collision-induced dissociation (CID) experiments on the selenotrithionate ion (NaSeS₂O₆⁻) revealed that the selenium atom is located in the central position of the chalcogen chain, providing direct structural information. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been used to characterize mixed selenium-sulfur compounds (SeₙSₘ), although significant fragmentation in the ion source can complicate the identification of discrete compounds. researchgate.net
Electrospray Mass Spectrometry for Selenosulfur Bridges
Electrospray mass spectrometry (ES-MS or ESI-MS) is a particularly gentle ionization technique that allows for the analysis of thermally fragile and large molecules, often preserving non-covalent interactions and delicate chemical bonds. uvic.ca This makes it highly suitable for identifying specific structural motifs within complex molecules, such as selenosulfur bridges (-S-Se-).
Research has demonstrated the efficacy of ES-MS in revealing the presence of diselenide (-Se-Se-), selenosulfur (-S-Se-), and disulfide (-S-S-) bridges in proteins. nih.gov In a study involving a modified variant of Escherichia coli thioredoxin, where cysteine residues were substituted with selenocysteine, electrospray mass spectrometry was a key analytical tool. nih.gov The analysis of the purified protein product via ES-MS, in conjunction with chemical modification studies, successfully confirmed the formation of these various bridges, including the novel diselenide bridge. nih.gov This highlights the capability of the technique to identify and distinguish between these closely related selenium and sulfur-containing linkages within a larger biomolecule. nih.gov
General Applications of Mass Spectrometry in Selenium Compound Analysis
Mass spectrometry, often coupled with chromatographic separation techniques, is a cornerstone for the analysis and speciation of selenium compounds. researchgate.net The choice of mass spectrometry method provides varying levels of structural and molecular information, essential for identifying selenium species that may not be available as commercial standards. nih.gov
Several mass spectrometry-based approaches are employed for selenium analysis:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS-MS): This method is used to separate and identify various selenium species. Electrospray ionization (ESI) has been shown to be a more effective ionization method than atmospheric pressure chemical ionization (APCI) for selenium compounds under certain conditions. nih.gov Tandem mass spectrometry (MS-MS) provides characteristic fragmentation patterns that aid in the structural elucidation of the selenium species. nih.gov
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): This high-resolution technique is invaluable for the structure elucidation of unknown selenium compounds. rsc.orgrsc.org The characterization is based on several key pieces of information:
Accurate Mass Measurements: High-resolution TOF analyzers provide extremely precise mass measurements of both the parent ion and its fragments, allowing for the determination of elemental compositions. rsc.orgrsc.org
Isotopic Signatures: Selenium has a unique isotopic pattern due to its six stable isotopes. This distinctive signature in the mass spectrum is a reliable indicator for identifying selenium-containing ions. rsc.org
Structural Proposals: Based on the accurate mass, isotopic pattern, and fragmentation data, plausible chemical structures can be proposed. rsc.orgrsc.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive elemental detection technique used for selenium speciation. researchgate.net When coupled with separation methods like HPLC, it can detect selenium concentrations at very low levels (e.g., 0.1 µg/L). researchgate.net Ion chromatography combined with post-column hydride generation and ICP-MS detection offers significantly improved sensitivity for analyzing inorganic selenium compounds like selenite (Se IV) and selenate (Se VI). alsglobal.se
The following table summarizes the primary mass spectrometry techniques used in selenium compound analysis:
| Technique | Primary Application | Information Provided |
| HPLC/MS-MS | Identification of known and unknown selenium species. | Structural and molecular information via fragmentation patterns. nih.gov |
| LC-TOF-MS | Structure elucidation of novel selenium compounds. | Accurate mass, isotopic signatures, elemental composition. rsc.orgrsc.org |
| IC-HG-ICP-MS | Highly sensitive analysis of inorganic selenium species. | Quantitative elemental concentration, improved reporting limits. alsglobal.se |
| HPLC-ICP-MS | Selenium speciation in various matrices (clinical, biological, environmental). | Separation and sensitive detection of different selenium compounds. researchgate.net |
X-ray Analysis for Chemical Bonding Characterization
X-ray analysis techniques are fundamental for directly probing the arrangement of atoms and the nature of chemical bonds in the solid state. While specific X-ray crystallographic data for this compound is not available in the cited literature, the principles of these techniques demonstrate their potential for its characterization.
Synchrotron X-ray diffraction allows for the determination of electron density distributions within a crystal. d-nb.info The experimental deformation electron density map, which is the difference between the total observed electron density and the density of a model consisting of spherical, non-interacting atoms, reveals the details of chemical bonding. d-nb.info Analysis of these maps can distinguish between ionic and covalent bonding characteristics. For instance, in a study of zeolitic imidazolate frameworks, this method showed that Zn-N bonds were more ionic, while Co-N bonds displayed distinct covalent features. d-nb.info Such an analysis of a this compound crystal would reveal the nature of the S-Se bond, the S-O bonds, and the Se-O bonds (if present), providing insight into bond polarity, covalency, and charge distribution.
X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides information about chemical bonding. nih.gov XPS measures the core level binding energies of elements, which are sensitive to the chemical environment of the atom. Shifts in these binding energies (ΔCLBEs) can be correlated with the net charge on the atoms, offering insights into the nature of the chemical bonds. nih.govrsc.org For a compound like this compound, XPS could be used to probe the oxidation states and bonding environments of the sulfur and selenium atoms.
The table below outlines X-ray techniques and the bonding information they can provide.
| Technique | Principle | Information Gleaned for Chemical Bonding |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. | Provides precise 3D atomic coordinates, bond lengths, and bond angles. |
| High-Resolution Synchrotron X-ray Diffraction | Uses intense, collimated X-rays to obtain high-quality diffraction data for electron density analysis. | Reveals deformation electron density, allowing for the characterization of bond covalency vs. ionicity. d-nb.info |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material by X-ray irradiation. | Determines elemental composition and chemical states (oxidation state, bonding environment) via core level binding energy shifts. nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Selenosulfur Systems
Quantum chemical calculations are fundamental to understanding the chemical reactivity and kinetic stability of molecules. chimicatechnoacta.ru Methods like Density Functional Theory (DFT) have become routine for exploring molecular geometries and energetics with considerable accuracy. unipd.it For selenosulfur systems, these calculations can elucidate the nature of the interaction between selenium and sulfur atoms.
Research into related compounds, such as selenotrithionate (Se(SO₃)₂²⁻), demonstrates the power of these methods. researchgate.net Computational techniques, alongside spectroscopic methods like Se-77 NMR, have been used to identify and characterize different isomers of selenotrithionate, such as the O-bonded Se(OSO₂)₂²⁻ and the S-bonded Se(SO₃)₂²⁻. researchgate.net Such studies are crucial for understanding the reaction mechanisms, for instance, in the reaction of selenous acid with sulfite (B76179). researchgate.net
The application of quantum chemical calculations extends to predicting various molecular properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which is the HOMO-LUMO gap. chimicatechnoacta.ru This energy gap is a critical indicator of a molecule's stability and reactivity. chimicatechnoacta.ru
A common computational approach involves geometry optimization to find the lowest energy structure of a molecule. mdpi.com For complex systems, this can be combined with models that simulate a solvent environment to better replicate experimental conditions. mdpi.comresearchgate.net
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule, rather than being confined to individual bonds between atoms. wikipedia.orgunizin.org This approach is particularly useful for understanding the electronic structure of complex molecules, including those with selenium-sulfur bonds. libretexts.org In MO theory, atomic orbitals are combined in a process called the linear combination of atomic orbitals (LCAO) to form molecular orbitals of different energy levels, such as bonding and antibonding orbitals. wikipedia.orgunizin.orgchadsprep.com
The electronic structure of a molecule, as described by MO theory, governs its properties. The distribution of electrons in bonding and antibonding orbitals determines the bond order and stability of the molecule. libretexts.org The analysis of frontier molecular orbitals, the HOMO and LUMO, is especially important. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. chimicatechnoacta.ru The energy and shape of these orbitals are key to understanding a molecule's reactivity and its interactions with other chemical species. chimicatechnoacta.ru
For selenosulfur compounds, MO analysis can provide insights into the nature of the Se-S bond and the distribution of electron density within the molecule. nih.gov This theoretical framework helps explain the properties and reactivity patterns observed in these molecules. libretexts.org
Computational Analysis of Selenosulfur Bonds and Electronic Properties
Computational studies provide specific data on the characteristics of selenosulfur bonds. Through methods like DFT, researchers can calculate bond lengths, bond angles, and the distribution of electronic charge on each atom. nih.govarxiv.org For example, a computational study on the inhibition of the SARS-CoV-2 main protease by ebselen-like compounds analyzed the formation of a covalent Se-S bond. nih.gov
In that study, the Se-S covalent bond length was calculated to be 2.43 Å. nih.gov The analysis also involved Natural Bond Orbital (NBO) calculations, which provide information about charge distribution. For instance, in a related compound, the charge on the nitrogen atom of the selenyl amide moiety was found to become more negative upon substitution, indicating a redistribution of charge within the molecule. nih.gov The interaction between selenium and a thiol group was identified as a chalcogen bond, a type of noncovalent interaction crucial for molecular recognition. nih.gov
These computational tools allow for a detailed examination of electronic properties, which can be correlated with experimental observations. osti.gov The table below presents representative data from a computational study on an organoselenium compound, illustrating the type of information that can be obtained for selenosulfur systems.
Table 1: Computed Properties of a Selenosulfur (Se-S) Bond in a Biologically Relevant System Data extracted from a computational study on an ebselen-like inhibitor. nih.gov
| Parameter | Value | Method/Analysis |
| Se-S Covalent Bond Length | 2.43 Å | Geometry Optimization (QM) |
| Se-N Non-bonding Distance | 3.38 Å | Geometry Optimization (QM) |
| Nitrogen (N₂) NBO Charge | -0.661 e | NBO Analysis |
| Oxygen (O₃) NBO Charge | -0.597 e | NBO Analysis |
Furthermore, quantum chemical calculations are used to predict physicochemical properties like acidity (pKa). A study on inorganic oxoacids used DFT calculations with a solvent model to correlate the calculated energy difference between an acid and its conjugate base with experimental pKa values, achieving a high degree of correlation (R² = 0.987). researchgate.net Although selenosulfuric acid was not included in that specific study, the methodology demonstrates the potential to accurately predict its acidic properties.
Table 2: Comparison of Experimental and Calculated pKa Values for Selected Inorganic Oxoacids Data from a quantum chemical study illustrating the predictive power of computational methods. researchgate.net
| Oxoacid | Formula | Experimental pKa | Calculated pKa |
| Nitric acid | HNO₃ | -1.4 | -1.91 |
| Nitrous acid | HONO | 3.16 | 3.48 |
| Hypochlorous acid | HOCl | 7.53 | 4.82 |
| Chlorous acid | HClO₂ | 1.94 | 1.30 |
| Boric acid | B(OH)₃ | 9.24 | 10.32 |
Coordination Chemistry of Selenosulfuric Acid and Its Anions
Ligand Properties of Selenosulfate and Related Anions
The selenosulfate anion (SeSO₃²⁻) is an intriguing ligand in coordination chemistry. Structurally, it is an isomer of thioselenate (SSeO₃²⁻). A notable feature of selenosulfate is that the less metallic sulfur atom occupies the central position, while the more metallic selenium atom is in a terminal position, an arrangement that is contrary to what might be expected based on Pauling's electronegativity scale. cdnsciencepub.com This configuration influences its coordination behavior with metal ions.
The ligand properties of selenosulfate are often compared to related sulfur and selenium-containing anions. The vibrational frequencies of the selenosulfate ion are very similar to those of the thiosulfate (B1220275) ion (S₂O₃²⁻), with the main exception being the mode corresponding to the Se-S stretch. cdnsciencepub.com This similarity and difference provide a basis for understanding its bonding in metal complexes.
In a broader context, organochalcogen compounds that feature both a soft chalcogen donor atom (like selenium) and a hard donor atom (like nitrogen in pyridyl-based ligands) are known to be highly versatile in forming metal complexes. researchgate.net These types of ligands can coordinate to a metal center in several ways, including monodentate coordination through either the chalcogen or the nitrogen atom, bidentate chelation involving both atoms, or by acting as a bridging ligand between two or more metal centers. researchgate.net
Table 1: Comparison of Related Chalcogenate Anions
| Anion | Chemical Formula | Key Structural Feature | Typical Role in Coordination |
| Selenosulfate | SeSO₃²⁻ | Central sulfur atom bonded to a terminal selenium atom and three oxygen atoms. cdnsciencepub.com | Acts as a selenium-donor ligand. |
| Thiosulfate | S₂O₃²⁻ | Central sulfur atom bonded to a terminal sulfur atom and three oxygen atoms. | Acts as a sulfur-donor ligand. |
| Selenite (B80905) | SeO₃²⁻ | Central selenium atom bonded to three oxygen atoms. | Acts as an oxygen-donor or selenium-donor ligand. |
| Selenourea (B1239437) | (NH₂)₂CSe | Contains a C=Se double bond. | Can act as a Se-donor or form chelates. arkat-usa.org |
Formation of Metal-Selenosulfur Complexes
The synthesis of metal complexes containing a selenosulfur linkage can be achieved through several synthetic pathways. A prevalent method for creating metal selenide (B1212193) complexes involves the use of sodium selenosulfate as a selenium source. For instance, this technique is employed in the chemical bath deposition of thin films of lead selenide (PbSe) and cadmium selenide (CdSe), where sodium selenosulfate serves as the chalcogenizer, releasing selenide ions that react with the metal ions in solution. researchgate.netresearchgate.net The formation of these complexes is often sensitive to reaction conditions such as pH and temperature, which must be carefully controlled to manage the decomposition rate of the selenosulfate precursor. researchgate.net
Another synthetic strategy involves the reaction of pre-formed metal-thiolate complexes with elemental selenium. This has been demonstrated in the formation of binuclear cobalt(II) complexes featuring coordinated polyselenide chains from the reaction of dicobalt(II)-thiolate precursors with gray selenium. acs.org
General synthetic procedures for metal complexes, which can be adapted for selenosulfur ligands, typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. mdpi.comsysrevpharm.org The mixture is often heated under reflux to drive the reaction to completion, followed by filtration and crystallization of the resulting complex. mdpi.comsysrevpharm.org However, the synthesis of complexes with a discrete selenenyl sulfide (B99878) (RSeSR) linkage is particularly challenging due to the inherent instability of the Se-S bond. nih.gov
Role of Selenosulfur Species in Chelation
Chelation is a process where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. mdpi.commsu.edu Ligands that contain both selenium and sulfur donor atoms are capable of acting as chelating agents. For example, certain selenourea derivatives can function as monoanionic, bidentate O,Se-donors, creating six-membered metallacycles upon coordination with a metal ion. arkat-usa.org
The effectiveness of a chelating agent is often enhanced by the presence of both soft and hard donor atoms within the same molecule. researchgate.net Ligands combining a soft selenium atom with a hard nitrogen atom can form particularly stable chelates with a variety of metal ions. researchgate.net In general, complexes formed with chelating ligands are significantly more stable than those formed with analogous monodentate ligands, an observation known as the chelate effect. msu.edu
The nature of the chelating ligand can also influence reactivity. For example, the dianionic and bidentate chelating nature of certain thiolates can make them less reactive towards elemental sulfur or selenium compared to monodentate thiolates. acs.org This is because the release of the more tightly-bound chelating ligand from the metal's coordination sphere may be a required, but less favorable, step for the reaction to proceed. acs.org In biological contexts, amino acid motifs such as cysteine-X-X-cysteine are well-known for their ability to chelate heavy metals. mdpi.com The interaction of certain selenium compounds with zinc finger proteins involves the formation of an intermediate selenosulfide bond, which facilitates the chelation and subsequent removal of the zinc ion. oup.com
Challenges in Studying Unstable Selenosulfur Complexes
The study of complexes containing a selenosulfide bond is fraught with significant challenges, primarily stemming from the bond's inherent instability. The Se-S linkage is often labile at ambient temperature and pressure, which complicates the isolation and characterization of these compounds. nih.govresearchgate.netresearchgate.net
A major hurdle in this area of research is the lack of specific trapping reagents for species containing the selenosulfide moiety (RSeSR). nih.govresearchgate.net This absence makes it exceedingly difficult to detect and monitor these species, particularly within complex biological environments. nih.govresearchgate.net
While solid-state structures of some selenosulfide-containing anions and complexes have been successfully determined using single-crystal X-ray diffraction, their stability in solution is often limited. researchgate.net Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR), including the less common ⁷⁷Se NMR, are valuable tools for characterization. researchgate.net However, the instability of the complexes can lead to their decomposition during the analytical process. arkat-usa.org Furthermore, the poor solubility of some of these compounds can preclude detailed NMR studies. arkat-usa.org
To overcome these experimental limitations, researchers often turn to computational methods. Density Functional Theory (DFT) calculations, for example, have become an important tool for investigating the reaction mechanisms, geometries, and electronic structures of transient selenosulfide intermediates that are difficult to isolate or observe directly. oup.comresearchgate.net Such computational studies have been instrumental in confirming the formation of intermediate selenosulfide complexes during reactions with biological targets like zinc finger domains. oup.com
Table 2: Investigational Techniques and Associated Challenges
| Technique | Application in Selenosulfur Chemistry | Challenges |
| X-ray Crystallography | Determination of solid-state molecular structures. researchgate.net | Obtaining stable, single crystals of the unstable complexes. |
| NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) | Characterization of structure and bonding in solution. arkat-usa.orgresearchgate.net | Complex instability leading to decomposition during measurement; poor solubility. arkat-usa.org |
| UV-Vis Spectroscopy | Monitoring reactions and observing electronic transitions. researchgate.net | Broad and weak absorption bands can make interpretation difficult. researchgate.net |
| Mass Spectrometry | Identification of molecular ions and fragments. arkat-usa.org | Instability can lead to fragmentation that does not reflect the original structure. |
| Computational Chemistry (DFT) | Modeling of reaction pathways and unstable intermediates. oup.comresearchgate.net | Accuracy is dependent on the level of theory and model used; requires experimental validation. |
Environmental and Industrial Relevance of Selenosulfuric Acid Chemistry
Treatment and Recovery Processes for Selenosulfuric Acid Solutions
The treatment of solutions containing this compound is crucial in industrial settings, particularly in hydrometallurgical processes for recovering precious metals. For instance, in the processing of copper refinery anode slimes, selenium is often recovered. google.com One method involves dissolving selenium in a sulfite (B76179) solution to form selenosulfate. researchgate.net Subsequently, elemental selenium can be precipitated from this solution by passing sulfur dioxide gas through the acidified leach solution. google.com
Another approach involves the thermal decomposition of this compound solutions. For example, (2-Aminoethyl)this compound is unstable in aqueous solutions above 60°C and decomposes. thieme-connect.de In some cases, simply heating an aqueous solution of a selenosulfate is sufficient to induce the evolution of sulfur dioxide and the conversion to a diselenide. thieme-connect.de
The table below summarizes key aspects of treatment processes for this compound solutions.
| Process | Description | Key Parameters | Outcome |
| Acidification and SO₂ Precipitation | Acidification of the selenosulfate solution followed by bubbling sulfur dioxide gas through it. google.com | pH, Temperature, SO₂ concentration | Precipitation of elemental selenium. google.com |
| Thermal Decomposition | Heating the aqueous solution containing selenosulfate. thieme-connect.de | Temperature (>60°C for some compounds) | Evolution of sulfur dioxide and formation of diselenides. thieme-connect.de |
Role in Selenium Recovery from Industrial By-products
The recovery of selenium from industrial by-products, such as anode slimes from electrolytic copper and nickel refining, is a significant industrial process. google.com Conventional methods often involve roasting the material to volatilize the selenium, which is then scrubbed. google.com The resulting solution can then be treated to recover the selenium.
A hydrometallurgical process for recovering precious metals from anode slime involves leaching with nitric acid. google.com This process brings silver, selenium, and tellurium into the solution. After the separation of silver, the solution containing selenium and tellurium is treated with sulfur dioxide to precipitate selenium. google.com
Another process treats selenium-bearing materials with a solution of alkaline metals or ammonium (B1175870) sulfide (B99878) or sulfite. google.com This reaction is carried out at elevated temperatures and pressures to dissolve the selenium. The selenium is then recovered from the leach solution by reducing the temperature. google.com
The table below outlines different industrial by-products and the general approach for selenium recovery involving this compound chemistry.
| Industrial By-product | General Recovery Approach | Reference |
| Copper Anode Slimes | Roasting followed by scrubbing and precipitation with SO₂. google.comgoogle.com | google.comgoogle.com |
| Nickel Refinery Slimes | Similar to copper anode slimes, involving roasting and subsequent chemical treatment. google.com | google.com |
| Lead-Zinc Smelter Dust | Collection of dust, dissolution of selenium, and precipitation. google.com | google.com |
Interactions with Sulfur Dioxide in Atmospheric Chemistry Analogues
Sulfur dioxide (SO₂) is a significant atmospheric component, originating from both natural sources like volcanic eruptions and anthropogenic activities such as the combustion of fossil fuels. aeronomie.beepa.gov In the atmosphere, SO₂ can be oxidized to form sulfuric acid, a primary component of acid rain. aeronomie.besavemyexams.comkunakair.com
The reaction of elemental selenium with a sulfite solution to form the selenosulfate ion (SeSO₃²⁻) is a known chemical process. researchgate.net This reaction is reversible. Selenotrithionate can be formed from the reaction of selenous acid with sulfite and hydrogen sulfite. researchgate.net These reactions are relevant in understanding the behavior of selenium and sulfur compounds in aqueous environments, which can serve as analogues for atmospheric water droplets. The presence of sulfur dioxide in the atmosphere and its subsequent reactions can influence the transformation and cycling of other elements, including selenium. aeronomie.be
Microbial Transformations involving Selenium Species and Sulfite
Microorganisms play a crucial role in the biogeochemical cycling of selenium. frontiersin.org They can transform selenium between its various oxidation states, affecting its mobility and bioavailability in the environment. frontiersin.orgnih.gov
The reduction of selenite (B80905) (SeO₃²⁻) to elemental selenium (Se⁰) can be catalyzed by various microbial enzymes, including sulfite reductase. frontiersin.orgasm.org Some bacteria can also reduce selenium sulfide (SeS₂). researchgate.net In certain environments, sulfate-reducing bacteria can produce sulfide, which then abiotically reacts with selenite to precipitate elemental selenium and sulfur. nih.gov
Microbial processes are also being explored for the bioremediation of selenium-contaminated wastewater. For example, the bacterium Pseudomonas stutzeri can reduce both selenate (B1209512) and selenite to insoluble elemental selenium, offering a potential method for selenium recovery from industrial wastewater. nih.gov
The table below details some microbial transformations involving selenium and sulfite.
| Microbial Process | Description | Key Microorganisms/Enzymes | Environmental Significance |
| Selenite Reduction | The conversion of soluble selenite to insoluble elemental selenium. frontiersin.orgasm.org | Sulfite reductase, Pseudomonas stutzeri | Bioremediation of selenium-contaminated water. asm.orgnih.gov |
| Sulfate Reduction and Selenium Precipitation | Sulfate-reducing bacteria produce sulfide, which reacts with selenite. nih.gov | Desulfomicrobium norvegicum | Natural attenuation of selenium in anaerobic environments. nih.gov |
| Selenium Sulfide Reduction | Biological reduction of selenium sulfide to elemental selenium and sulfide. researchgate.net | Anaerobic granular sludges | Potential for selenium recovery from industrial streams. researchgate.net |
Advanced Analytical Methodologies for Complex Selenium Sulfur Mixtures
Chromatographic Separations Coupled with Spectroscopic Detection
Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for analyzing complex selenosulfur mixtures. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques, while mass spectrometry (MS) and inductively coupled plasma mass spectrometry (ICP-MS) are powerful detection methods. mdpi.comresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for these analyses as it can handle thermally unstable and non-volatile compounds, which is often the case for selenosulfur species. alwsci.comwikipedia.org For instance, LC coupled with electrospray ionization mass spectrometry (LC-ES-MS) has been successfully used for the determination of selenocystine (B224153) and selenomethionine (B1662878). nih.gov For ionic species like selenosulfuric acid, ion-pair chromatography (IPC) is a valuable approach. technologynetworks.com IPC involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the ionic analyte, allowing for its separation on a standard reversed-phase column. technologynetworks.comitwreagents.com The choice of pairing reagent, such as alkyl sulfonates or perchlorates, is critical for achieving optimal separation. shimadzu.com
The coupling of HPLC with ICP-MS (HPLC-ICP-MS) offers exceptional sensitivity and elemental specificity, making it a powerful tool for selenium speciation. bzwz.commdpi.com This technique allows for the simultaneous analysis of various organic and inorganic selenium species. bzwz.com However, polyatomic interferences (e.g., from argon-based ions) can affect the accuracy of selenium detection, particularly for its most abundant isotope, ⁸⁰Se. mdpi.com The use of tandem mass spectrometry (HPLC-ICP-MS/MS) or collision/reaction cells can mitigate these interferences, enhancing detection limits and accuracy. bzwz.commdpi.com
Table 1: Comparison of Hyphenated Chromatographic-Spectroscopic Techniques for Selenium-Sulfur Compound Analysis
| Technique | Separation Principle | Detection Principle | Advantages | Disadvantages | Relevant Analytes |
|---|---|---|---|---|---|
| LC-MS | Liquid-solid partitioning based on polarity. | Mass-to-charge ratio of ionized molecules. | Suitable for non-volatile and thermally unstable compounds; provides molecular structure information. alwsci.comwikipedia.org | Sensitivity can be matrix-dependent; ionization efficiency varies between compounds. | Selenoamino acids, selenenyl sulfides. nih.gov |
| GC-MS | Gas-solid partitioning based on volatility and polarity. | Mass-to-charge ratio of ionized fragments. | High separation efficiency for volatile compounds; extensive spectral libraries for identification. scioninstruments.comwikipedia.org | Requires derivatization for non-volatile compounds; thermal degradation of unstable analytes. wikipedia.org | Volatile methylated selenium/sulfur species. nih.gov |
| HPLC-ICP-MS | Liquid-solid partitioning; ion-exchange; ion-pair. | Atomic mass of selenium isotopes. | Extremely high sensitivity; elemental specificity; robust for routine monitoring. bzwz.comresearchgate.net | Does not provide molecular structure information directly; potential for isobaric interferences. mdpi.com | Inorganic Se species (selenite, selenate), organic Se species. bzwz.commdpi.com |
| Ion-Pair LC | Formation of neutral ion pairs with charged analytes for retention on a reversed-phase column. technologynetworks.com | UV, Conductivity, or MS. | Separates ionic compounds on standard columns; retention is highly tunable. itwreagents.comthermofisher.com | Slow column equilibration; reagents can suppress MS signal or absorb in UV range. medcraveonline.com | Ionic acids and bases, selenosulfate (by analogy). technologynetworks.com |
Strategies for Detection and Quantitation of Low Abundance Species
Quantifying selenosulfur species is often hampered by their low concentrations in environmental and biological samples. plos.org Several strategies can be employed to overcome this challenge, primarily focusing on preconcentration of the analyte and the use of highly sensitive detection methods.
Sample preparation techniques are critical for enriching low-abundance species. Solid-phase microextraction (SPME) coupled with GC-MS has been developed for the simultaneous quantification of multiple volatile-alkylated selenium and sulfur compounds at the ng/L level. nih.gov For volatile species, gas trapping methods can be used to preconcentrate analytes from a large volume of air into a small volume of liquid, which is then analyzed, for example, by HPLC-HR-ICP-MS (High-Resolution ICP-MS). plos.orgethz.ch This approach not only increases the concentration but also allows for the deduction of the original gaseous speciation. plos.orgnih.gov
The choice of detector is paramount for achieving low detection limits. As mentioned, ICP-MS is an exceptionally sensitive detector for selenium, capable of reaching detection limits in the ng/L (ppt) range. nih.govumass.edu For instance, a method for selenomethionine and selenocystine determination using LC-ES-MS reported limits of detection (LOD) of 0.06 and 0.99 mg/L, respectively. nih.gov Another study using a gas trapping method combined with HPLC-HR-ICP-MS reported LODs for selenium species between 0.17–0.23 µg/L in the trapping liquid. plos.org Fluorescent probes also offer high sensitivity for detecting specific selenium-containing molecules or related reactive species like hydrogen sulfide (B99878), with some probes achieving detection limits in the nanomolar range. acs.orgnsf.gov
Table 2: Methodologies for Low-Abundance Selenium Species Detection
| Methodology | Principle | Target Analytes | Reported Detection Limit | Reference |
|---|---|---|---|---|
| DI-SPME-GC/MS | Direct-immersion solid-phase microextraction for preconcentration, followed by GC-MS analysis. | Volatile-alkylated Se and S compounds | Down to 30 ng/L (for DMS) and 75 ng/L (for DMSe) | nih.gov |
| Gas Trapping-HPLC-HR-ICP-MS | Preconcentration of volatile species from air into a trapping liquid, followed by HPLC-HR-ICP-MS analysis. | Volatile methylated Se, S, and As species | 0.17–0.23 µg/L (for Se species in trapping liquid) | plos.org |
| LC-ES-MS | Liquid chromatography separation with electrospray ionization mass spectrometry detection. | Selenomethionine, Selenocystine | 0.06 mg/L (SeMet), 0.99 mg/L (SeCys) | nih.gov |
| Fluorescent Probes | Chemical reaction between a probe and analyte results in a measurable fluorescence signal. | Hydrogen sulfide (related to Se-S chemistry) | 6.7 nM | nsf.gov |
| Hydride Generation-AFS/MES | Chemical generation of volatile hydrides with detection by atomic fluorescence (Se) and molecular emission (S). | Selenite (B80905), Sulfide | 10 µg/L (Se), 70 µg/L (Sulfide) | umass.edu |
Development of Specific Trapping Reagents for Selenosulfur Intermediates
Many selenosulfur compounds, including this compound and selenenyl sulfides (RS-SeR'), are highly reactive and short-lived intermediates. Their direct observation and characterization are therefore extremely difficult. A key strategy to study these elusive molecules is to "trap" them by reacting them with a specific reagent to form a more stable, observable product.
The development of trapping reagents specifically for selenosulfur intermediates is an active area of research. uoc.gr It has been demonstrated that organic selenium compounds like aryl selenides and selenoxides can act as highly effective trapping agents for intermediates in the photooxygenation of sulfides. uoc.gr Selenoxides, in particular, trap the intermediate persulfoxide almost quantitatively. uoc.gr This suggests a potential avenue for developing selenium-based reagents to trap reactive sulfur species.
Another innovative approach involves using electrophilic trapping agents to confirm the release of reactive selenium species like hydrogen selenide (B1212193) (H₂Se), a key intermediate in many selenium metabolic pathways. rsc.orgresearchgate.net For example, 2,4-dinitrofluorobenzene (FDNB) has been used to trap H₂Se released from a donor molecule, providing definitive evidence of its formation. rsc.org Recently, a unique reaction between H₂S and a selenenyl sulfide template was discovered, which led to the development of highly selective and sensitive fluorescent probes for H₂S detection, demonstrating how understanding trapping chemistry can lead to new analytical tools. nsf.gov
For compounds that are too unstable to be isolated from solution, mechanochemistry offers a novel trapping strategy. This technique involves mechanical grinding of solid reactants, which can allow for the formation and isolation of reactive intermediates that are otherwise inaccessible. umass.edu The analysis of unstable compounds may also require derivatization at the point of sample collection to prevent degradation before analysis. kcasbio.com
Table 3: Strategies for Trapping Reactive Selenium-Sulfur Intermediates
| Trapping Strategy | Principle | Target Intermediates | Resulting Product/Detection | Reference(s) |
|---|---|---|---|---|
| Co-photooxygenation | A trapping agent (e.g., aryl selenoxide) is co-oxidized with a sulfide, intercepting a reactive intermediate. | Persulfoxide, S-hydroperoxysulfonium ylide | Stable selenone, analyzed by standard methods. | uoc.gr |
| Electrophilic Trapping | An electrophilic reagent reacts with a nucleophilic intermediate (e.g., HSe⁻) to form a stable adduct. | Hydrogen selenide (H₂Se/HSe⁻) | Stable, characterizable adduct (e.g., dinitrophenyl selenide). | rsc.org |
| Fluorescent Probes | A specific reaction between a probe molecule and the target intermediate triggers a fluorescent signal. | Hydrogen sulfide (H₂S), Selenenyl sulfides | "Turn-on" fluorescence, quantifiable with a fluorometer. | acs.orgnsf.gov |
| In-situ Reagent Generation | A reactive selenium-nitrogen reagent is generated in-situ and used to aminate olefins and acetylenes. | Imido selenium compounds | Stable aminated products. | scispace.com |
| Mechanochemistry | Solid-state grinding facilitates reactions and can stabilize otherwise unisolable intermediates. | Aryl N-thiocarbamoylbenzotriazoles (analogous reactive species) | Isolation of the stable intermediate for structural characterization. | umass.edu |
Future Research Directions and Interdisciplinary Perspectives
Elucidating Uncharacterized Selenosulfur Anions
A significant frontier in the study of selenium-sulfur compounds is the identification and characterization of novel selenosulfur anions. researchgate.netacs.org While selenosulfate (SeSO₃²⁻) is the most well-known, research suggests the existence of other, more complex anions. These species, often transient and highly reactive, are proposed as key intermediates in various biochemical pathways. researchgate.netacs.org
Recent advancements in synthetic chemistry have enabled the isolation and structural characterization of previously elusive dichalcogenide anions, including persulfides (RSS⁻), thioselenides (RSSe⁻), and selenosulfides (RSeS⁻). researchgate.netacs.org These successes were achieved by using counterions like [K(18-crown-6)]⁺ to stabilize the anionic species, allowing for their analysis by X-ray crystallography and NMR spectroscopy. researchgate.netacs.org The structural data obtained for these compounds provide invaluable insights into the fundamental bonding and electronic properties of the selenium-sulfur linkage.
The exploration of these uncharacterized anions is crucial for a deeper understanding of selenium's biological chemistry. For instance, species like glutathione (B108866) persulfide (GSS⁻) and cysteine persulfide (CysS⁻) are known to be generated under physiological conditions and play roles in processes such as the construction of iron-sulfur clusters and cyanide detoxification. researchgate.netacs.org It is hypothesized that analogous selenosulfur anions may have similar or unique biological functions.
Mechanistic Understanding of Selenosulfur Reactivity at the Molecular Level
Gaining a detailed mechanistic understanding of how selenosulfur compounds react at the molecular level is a key area of ongoing research. The Se-S bond is known to be labile and susceptible to both nucleophilic and electrophilic attack, making its chemistry rich and complex. nih.govnih.gov
Computational studies, using methods like density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms of selenosulfides. nih.govresearchgate.net These studies have shown that in nucleophilic substitution reactions, attack at the selenium atom is generally favored both kinetically and thermodynamically over attack at the sulfur atom. researchgate.net The reaction often proceeds through an addition-elimination mechanism involving a stable hypercoordinate selenium intermediate. researchgate.net
Experimental studies, often employing techniques like stopped-flow spectrophotometry, have provided kinetic data on the reactions of selenosulfides with thiols. nih.gov These investigations are particularly relevant to understanding the function of selenoenzymes, where the reaction between a selenosulfide and a thiol is a common mechanistic step. For example, in the catalytic cycle of the antioxidant enzyme thioredoxin reductase, a selenosulfide bond is formed and subsequently cleaved by a thiol. acs.org The high electrophilicity of the selenium atom in the selenosulfide bond is believed to accelerate this reaction. acs.org
Understanding these mechanisms is not only of fundamental importance but also has practical implications for the design of new catalysts and therapeutic agents that target selenoenzymes.
Exploration of Novel Synthetic Routes and Derivatizations
The development of new synthetic methods for creating selenium-sulfur bonds and for derivatizing selenosulfuric acid is essential for advancing research in this field. While the synthesis of selenosulfate salts is well-established, there is a continuous effort to develop milder, more efficient, and more versatile synthetic routes. mdpi.com
One area of focus is the synthesis of organoselenium compounds containing the Se-S bond, such as selenenylsulfides (RSeSR'). A recently developed methodology involves the reaction of aryl- or alkyl-selenols with N-thiophthalimides. mdpi.com This reaction proceeds smoothly under mild conditions to afford the corresponding selenenylsulfides in good yields. mdpi.com Such methods open up possibilities for creating a wide range of selenosulfide-containing molecules with tailored properties.
Another innovative approach is the use of allylic selenosulfide rearrangements for chemical ligation. nih.govnih.gov In this method, Se-allyl selenosulfate, prepared from the reaction of potassium selenosulfate with an allyl halide, reacts with a thiol to form a mixed dialkyl selenosulfide. This intermediate then undergoes a 2,3-sigmatropic rearrangement, resulting in the formation of a stable dialkyl sulfide (B99878) and the extrusion of selenium. nih.govnih.gov This strategy provides a novel way to form permanent carbon-sulfur bonds and has been applied to the lipidation of cysteine-containing peptides. nih.govnih.gov
The synthesis of novel derivatives is also crucial for creating probes to study biological systems and for developing new therapeutic agents. For example, glutathione-responsive selenosulfide prodrugs have been designed to selectively inhibit protein tyrosine phosphatases by forming a covalent selenosulfide adduct with the active site cysteine. nih.gov
Integration of Advanced Spectroscopic and Computational Techniques
The synergy between advanced spectroscopic techniques and computational chemistry is proving to be a powerful tool for investigating the intricate details of this compound and its derivatives. researchgate.netacs.orgresearchgate.netmdpi.com Given the often transient and reactive nature of many selenosulfur species, these integrated approaches are indispensable for their characterization.
Advanced Spectroscopic Methods:
⁷⁷Se NMR Spectroscopy: This technique is particularly valuable for probing the electronic environment of the selenium nucleus in selenosulfur compounds. cdnsciencepub.comresearchgate.net The chemical shift of the ⁷⁷Se signal can provide information about the oxidation state of selenium and the nature of the atoms bonded to it.
Raman Spectroscopy: Raman spectroscopy is a powerful tool for identifying vibrational modes in molecules. cdnsciencepub.comresearchgate.net The Se-S stretching frequency, which typically appears in a distinct region of the Raman spectrum, can confirm the presence of a selenosulfide bond.
X-ray Crystallography: For stable, crystalline derivatives of this compound, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. researchgate.net This has been instrumental in characterizing novel selenosulfide and perselenide anions. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with separation techniques like high-performance liquid chromatography (HPLC), ICP-MS is a highly sensitive method for the speciation and quantification of selenium compounds, including selenosulfate, in complex environmental and biological samples. nih.govacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the identity of selenosulfur anions in solution by providing information about their mass-to-charge ratio. nih.govacs.org
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are widely used to predict the structures, vibrational frequencies, and reaction energetics of selenosulfur compounds. researchgate.net These calculations can help to assign experimental spectroscopic data and to explore reaction mechanisms that are difficult to study experimentally. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of larger molecules containing selenosulfide linkages, such as modified peptides or proteins, and their interactions with their environment.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing selenosulfuric acid derivatives with high reproducibility?
- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, precise stoichiometric ratios) to avoid selenium oxidation or sulfur-selenium bond instability. Purification via recrystallization or chromatography should follow, with characterization using techniques like Raman spectroscopy (for Se-S bond confirmation) and X-ray diffraction (for structural validation) . Experimental details must align with reproducibility standards, including explicit documentation of reaction temperatures, solvent systems, and catalyst use .
Q. How can researchers address inconsistencies in spectroscopic data for this compound intermediates?
- Methodological Answer : Systematic calibration of instruments (e.g., NMR, FTIR) and cross-validation with computational simulations (e.g., DFT for vibrational modes) are critical. Discrepancies often arise from solvent effects or impurities; thus, reporting solvent polarity and purity grades (≥99%) is essential. Comparative tables of spectral data across studies can highlight trends or anomalies .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Isotopic labeling (e.g., ^77Se or ^34S) combined with kinetic isotope effect (KIE) studies can track bond cleavage/formation. In situ techniques like stopped-flow UV-Vis or mass spectrometry under controlled pH/temperature conditions provide real-time mechanistic insights. Computational modeling (MD or QM/MM) should complement experimental data to validate transition states .
Q. How should contradictory reports on this compound’s thermal stability be resolved?
- Methodological Answer : Meta-analysis of thermogravimetric (TGA) and differential scanning calorimetry (DSC) data across studies can identify variables like heating rates or sample encapsulation methods. Controlled replication experiments under standardized conditions (e.g., N₂ vs. air atmosphere) are necessary to isolate degradation pathways. Statistical tools (e.g., PCA for multivariate data) help distinguish systematic vs. random errors .
Q. What advanced techniques are suitable for probing the acid-base behavior of this compound in non-aqueous solvents?
- Methodological Answer : Conductometric titrations in aprotic solvents (e.g., DMF, THF) paired with ^1H NMR titration studies can map protonation equilibria. High-level pKa predictions via COSMO-RS simulations refine experimental interpretations. Researchers must report solvent dielectric constants and ion-pairing effects to ensure cross-study comparability .
Methodological & Analytical Frameworks
Q. How can researchers ensure data integrity when studying this compound’s redox properties?
- Methodological Answer : Cyclic voltammetry (CV) experiments should include internal standards (e.g., ferrocene) to calibrate potentials. Triplicate measurements with error bars (±0.05 V) and control experiments (e.g., blank electrolyte runs) mitigate instrumental drift. Data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Q. What guidelines govern the ethical reporting of this compound’s toxicity in academic publications?
- Methodological Answer : Toxicity assays (e.g., LD50, cell viability studies) require explicit documentation of test organisms, exposure durations, and statistical methods (e.g., ANOVA with post-hoc tests). Negative controls and compliance with OECD/EPA guidelines ensure regulatory relevance. Conflicts of interest (e.g., funding sources) must be declared .
Data Presentation & Validation
Q. What are best practices for presenting crystallographic data of this compound complexes?
- Methodological Answer : CIF files should include full refinement parameters (R-factors, residual density maps) and deposition in public databases (e.g., CCDC). Tables must list bond lengths/angles (with esd values) and hydrogen bonding networks. Anomalies (e.g., disorder in Se-S bonds) require discussion in the context of structural stability .
Q. How can meta-analyses address gaps in this compound’s thermodynamic property databases?
- Methodological Answer : Systematic reviews should categorize data by measurement techniques (e.g., calorimetry vs. computational) and apply weighting based on experimental precision. Open-access platforms (e.g., NIST Chemistry WebBook) enable collaborative data curation. Sensitivity analyses identify outliers for re-evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
